REACTION_SMILES
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[CH3:14][C:15](=[O:16])[CH3:17].[Cl:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:4][c:5]([CH2:8][OH:9])[cH:6][cH:7]1.[O:18]=[Mn:19]=[O:20]>>[Cl:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:4][c:5]([CH:8]=[O:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1cc(CO)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1cc(C=O)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |